

An In-Depth Technical Guide to (+)-Matairesinol: Discovery, History, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Matairesinol, a dibenzylbutyrolactone lignan, has been a subject of scientific interest for nearly a century since its initial discovery. This technical guide provides a comprehensive overview of the discovery, history, and structural elucidation of (+)-matairesinol, from its first isolation to modern synthetic approaches. It details the experimental protocols for both its historical and contemporary synthesis and presents key quantitative data in a structured format. Furthermore, this guide explores the molecular mechanisms of its biological activity, with a focus on its modulation of critical signaling pathways implicated in various diseases, including cancer. The information is supplemented with detailed diagrams to visually represent these complex processes, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

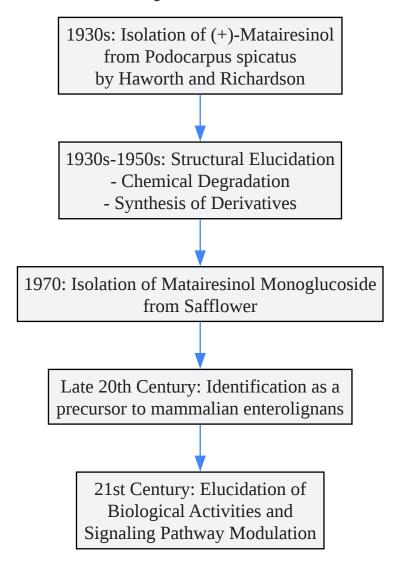
Discovery and History

The story of **(+)-matairesinol** begins in the 1930s with the pioneering work of Haworth and Richardson. It was first isolated from the resin of the Matai tree (Podocarpus spicatus), a species native to New Zealand. The initial structural elucidation was a significant achievement of classical natural product chemistry, relying on meticulous chemical degradation studies and derivatization reactions to piece together its molecular architecture.



A significant milestone in the history of matairesinol was the discovery that it, along with other plant lignans, is a precursor to the mammalian enterolignans, enterodiol and enterolactone, through the metabolic action of intestinal bacteria. This finding propelled further research into its potential health benefits, as enterolignans are associated with a reduced risk of certain chronic diseases.

Historical Timeline of Key Discoveries



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Caption: Key milestones in the discovery and research of (+)-Matairesinol.



Physicochemical Properties and Spectroscopic Data

Matairesinol is a solid, appearing as a pearl-white powder with a bland aroma. It is practically insoluble in water but sparingly soluble in ethanol.[1]

Table 1: Physicochemical Properties of Matairesinol

Property	Value	Reference
Molecular Formula	C20H22O6	[1]
Molar Mass	358.39 g/mol	[2]
Melting Point	119-120 °C	[1][3]
Specific Rotation ([α]D)	Data for the naturally occurring (+)-enantiomer is historically reported, while modern syntheses often focus on the (-)-enantiomer. The specific rotation is a key parameter for distinguishing between the enantiomers.	

Table 2: NMR Spectroscopic Data for (-)-Matairesinol

The following data is for the synthesized (-)-enantiomer. Assignments are based on COSY, HSQC, and HMBC experiments.



Position	¹Η NMR (δ, ppm)	¹³ C NMR (δ, ppm)
1		
2	107.9	_
3		_
4	_	
5	_	
6	119.3	
7	4.40 (d, J=7.8 Hz)	74.4
8	2.48-2.57 (m)	
8'	2.49-2.58 (m)	_
9	4.46 (m), 4.20 (m)	_
7'	2.68-2.83 (m)	_

(Data compiled from reference[4])

Table 3: Mass Spectrometry Data for Matairesinol

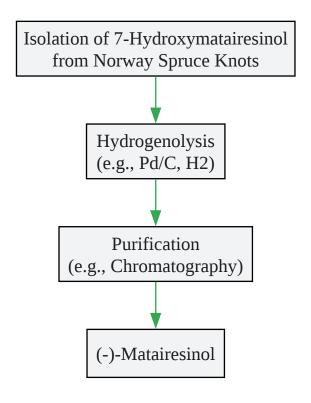
Ionization Mode	Precursor Ion (m/z)	Major Fragment Ions (m/z)	Reference
ESI (+)	359.1489 [M+H]+	137.0594, 341.1392	[1]

Experimental Protocols Semisynthesis of (-)-Matairesinol from Hydroxymatairesinol

A common and efficient method for obtaining (-)-matairesinol is through the hydrogenolysis of 7-hydroxymatairesinol, which is readily available from Norway spruce (Picea abies) knots.[5]

Experimental Workflow for the Semisynthesis of (-)-Matairesinol





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Caption: Workflow for the semisynthesis of (-)-Matairesinol.

Detailed Protocol:

- Isolation of 7-Hydroxymatairesinol: Ground and freeze-dried Norway spruce knots are extracted with a suitable solvent system (e.g., acetone-water). The crude extract is then purified by flash chromatography to yield 7-hydroxymatairesinol.
- Hydrogenolysis: 7-Hydroxymatairesinol is dissolved in a suitable solvent (e.g., ethanol) in the
 presence of a palladium on carbon (Pd/C) catalyst. The mixture is then subjected to
 hydrogenation under pressure.
- Work-up and Purification: After the reaction is complete, the catalyst is removed by filtration.
 The solvent is evaporated under reduced pressure, and the resulting residue is purified by
 column chromatography to afford (-)-matairesinol. A yield of approximately 90% can be
 achieved with this method.

Biological Activity and Signaling Pathways

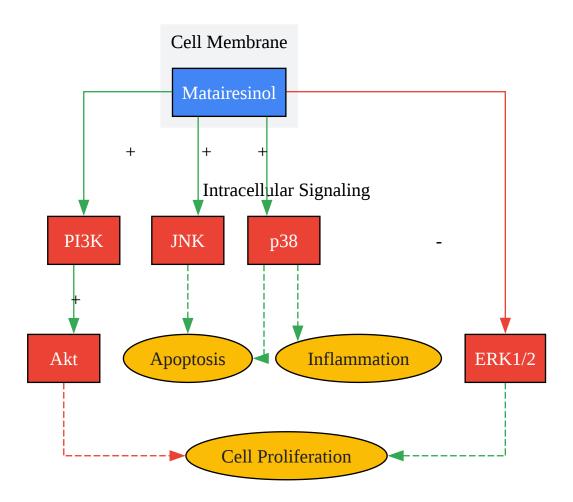


Matairesinol exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[6][7] These effects are mediated through its interaction with various intracellular signaling pathways.

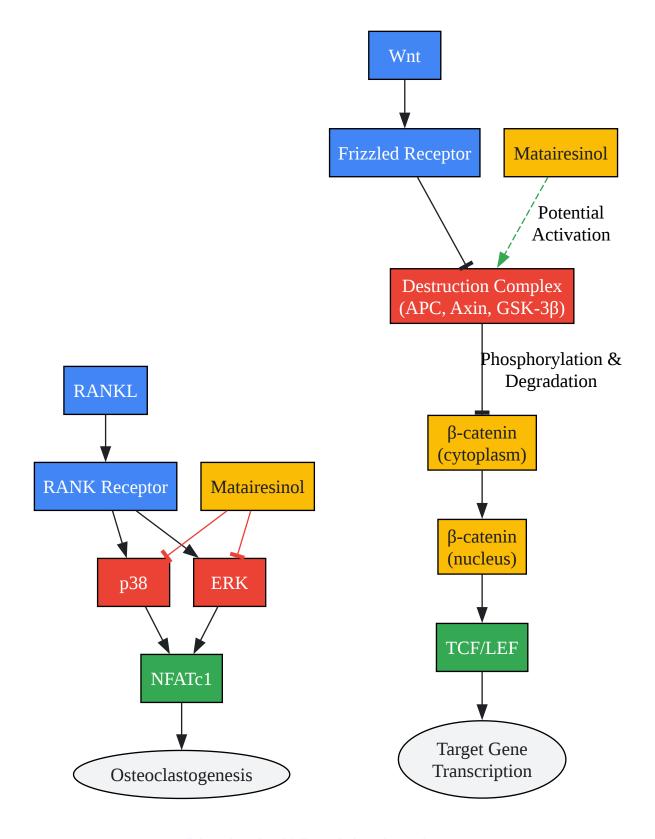
Modulation of MAPK and PI3K/Akt Signaling Pathways

In pancreatic cancer cells, matairesinol has been shown to regulate the MAPK and PI3K/Akt signaling pathways.[6] It elevates the phosphorylation of JNK and p38 while suppressing the phosphorylation of ERK1/2.[6] Additionally, it increases the phosphorylation of Akt.[6]









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